3-Amino-2-butenethioamide

Physicochemical Properties Lead Optimization Procurement Specification

3-Amino-2-butenethioamide is a small-molecule thiocarboxamide (thioamide) derivative with the molecular formula C₄H₈N₂S and a molecular weight of 116.18 g/mol. It contains a butenyl backbone substituted with an amino group and a thioamide functional group.

Molecular Formula C4H8N2S
Molecular Weight 116.2
CAS No. 59846-46-7
Cat. No. B6149773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-butenethioamide
CAS59846-46-7
Molecular FormulaC4H8N2S
Molecular Weight116.2
Structural Identifiers
SMILESCC(=CC(=S)N)N
InChIInChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-butenethioamide (CAS 59846-46-7) Compound Identity and Database Discrepancy Overview


3-Amino-2-butenethioamide is a small-molecule thiocarboxamide (thioamide) derivative with the molecular formula C₄H₈N₂S and a molecular weight of 116.18 g/mol. It contains a butenyl backbone substituted with an amino group and a thioamide functional group. A significant discrepancy exists in the associated CAS registry numbers for this compound. The user-supplied input (CAS 59846-46-7) does not correspond to primary database entries, which consistently categorize this structure under CAS 62069-87-8 (also known as (Z)-3-aminobut-2-enethioamide or 3-aminocrotonothioamide) . This CAS ambiguity is a critical procurement consideration, as sourcing the incorrect isomer or an uncharacterized lot could lead to failed synthetic transformations. The compound serves primarily as a reactive intermediate in heterocyclic synthesis, but comparative performance data against structural analogs is extremely limited in primary literature.

Why 3-Amino-2-butenethioamide Cannot Be Replaced by Generic Amide or Heterocyclic Analogs


The thioamide functional group (C=S) of this compound confers fundamentally different physicochemical properties compared to its direct oxygen analog, 3-amino-2-butenamide (CAS 15846-25-0). Thioamides are characterized by a greater C-N multiple bond character and a larger rotational barrier than their amide counterparts [1]. Crucially, thioamides function as stronger hydrogen-bond donors but weaker hydrogen-bond acceptors, a property that can alter binding affinities and crystal packing in both synthetic intermediates and biological targets [2]. Substituting the sulfur atom for oxygen results in a molecular weight difference of 16.06 g/mol and a shift in lipophilicity (LogP), impacting solubility and membrane permeability . These electronic and steric differences mean that directly swapping 3-amino-2-butenethioamide for its amide analog can lead to reaction failure or altered biological activity in downstream applications, necessitating specific procurement of the thioamide form.

Quantitative Differentiation Evidence for 3-Amino-2-butenethioamide Against Closest Analogs


Molecular Weight and Physicochemical Shift Relative to Oxygen Analog

Direct replacement of the oxygen atom in 3-amino-2-butenamide with sulfur to yield the target thioamide causes a significant molecular weight increase and a subtle shift in lipophilicity. The target compound has a molecular weight of 116.18 g/mol, which is 16.06 g/mol heavier than its direct oxygen analog, 3-amino-2-butenamide (100.12 g/mol) . This mass difference is critical for applications where molar mass is a specification, such as in stoichiometric calculations for polymerization or bioconjugation. Furthermore, the predicted LogP for the thioamide is -0.05, indicating slightly higher lipophilicity compared to the amide analog, which can influence chromatographic retention time and biological membrane partitioning .

Physicochemical Properties Lead Optimization Procurement Specification

Hydrogen-Bond Donor Strength Relative to Amide Class

Thioamides, as a functional class, are stronger hydrogen-bond (H-bond) donors than their amide counterparts. Computational modeling indicates that the NH donor strength of thioamides is approximately 1.0 kcal/mol stronger than that of analogous amides [1]. Experimental thermodynamic measurements confirm that while thioamides are stronger acids (proton donors), their hydrogen-bond formation constants with neutral acceptors can be smaller due to competitive desolvation effects [2]. This has direct implications for the compound's use in crystal engineering and molecular recognition, where the target thioamide will engage in stronger, more directional H-bond networks compared to its amide analog.

Medicinal Chemistry Crystal Engineering Supramolecular Chemistry

Thermal Stability and Physical Form Specification for Procurement

A key differentiator for procurement specification is the precisely defined melting point of the (Z)-isomer. The target compound exhibits a sharp melting point range of 135-138 °C (lit.) . This is a critical identity and purity verification parameter not shared by many positional isomers or close analogs. For example, generic thioamide mixtures or the oxygen analog (3-amino-2-butenamide) can exhibit different thermal behavior, making this a simple yet powerful quality control gate. The compound also has a boiling point of 212.5 °C at 760 mmHg and a density of 1.158 g/cm³ .

Quality Control Procurement Specification Storage Conditions

Verified Application Scenarios for 3-Amino-2-butenethioamide Based on Established Evidence


Heterocyclic Synthesis Intermediate Requiring a Thioamide Handle

The compound serves as a critical enaminothioamide building block for the construction of sulfur-containing heterocycles such as isothiazoles. Its selection over the analogous amide is mandatory when the target heterocycle requires a thioamide for subsequent thiocyclization steps, as the oxygen analog cannot undergo the same sulfur-specific oxidative cyclization [1]. The quantitative molecular weight and LogP shift must be accounted for in stoichiometric calculations during scale-up.

Peptidomimetic and Medicinal Chemistry Research for H-Bond Modulation

In backbone-modified peptide research, substituting an amide bond with a thioamide is a known strategy to probe hydrogen-bonding interactions. Based on the evidence that thioamides are stronger H-bond donors by ~1.0 kcal/mol [1], researchers can rationally select 3-amino-2-butenethioamide to create peptide bond isosteres with enhanced donor capacity, a property crucial for stabilizing specific secondary structures or protein-ligand complexes.

Supramolecular Crystal Engineering and Co-Crystal Design

The enhanced hydrogen-bond donor properties of the thioamide group make this compound a strong candidate for crystal engineering studies. Its specific melting point (135-138 °C) and predicted LogP (-0.05) provide defined benchmarks for co-crystal screening and purity assessment, enabling reproducible supramolecular synthesis where the amine and thioamide groups can engage in distinct, directional hydrogen bonds .

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